Bioavailability of Lanicor (Digoxin) Tablets vs. Digitoxin: Lower and More Variable Absorption
Digoxin (Lanicor) tablets exhibit an absolute oral bioavailability of 60–80% compared to intravenous administration, whereas digitoxin demonstrates nearly complete gastrointestinal absorption (>90%) [1]. This difference is clinically consequential: the incomplete and variable absorption of digoxin necessitates dose adjustment when switching between oral and intravenous routes—specifically, a 33% dose reduction when converting from oral to IV digoxin is required [2]. In contrast, digitoxin's predictable near-complete absorption simplifies dose conversion and reduces interpatient variability [1].
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | 60–80% (digoxin tablets) |
| Comparator Or Baseline | >90% (digitoxin) |
| Quantified Difference | Digitoxin bioavailability exceeds digoxin by ≥10–30 absolute percentage points |
| Conditions | Single-dose crossover studies in healthy subjects; comparison to intravenous administration |
Why This Matters
Procurement decisions must account for digoxin's lower and more variable bioavailability, which necessitates therapeutic drug monitoring and dose individualization, whereas digitoxin's predictable absorption may be preferable in settings where monitoring is limited.
- [1] Smith TW. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides. J Am Coll Cardiol. 1985 May;5(5 Suppl A):43A-50A. View Source
- [2] Northampton General Hospital NHS Trust. Digoxin Formulary. Oral to IV conversion guidance. View Source
